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Abstract
Ainuovirine (formerly known as KM-023 or ACC007) is a potent, next-generation non-

nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1

infection.[1] This technical guide provides an in-depth overview of Ainuovirine's chemical

properties, a plausible synthesis pathway based on established organic chemistry principles for

similar structures, and its mechanism of action. The document consolidates available

quantitative data from clinical studies to facilitate research and development in the field of

antiretroviral therapy.

Chemical Structure and Identification
Ainuovirine is a synthetic organic compound belonging to the pyrimidine derivative class of

molecules.[2]
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Identifier Value

IUPAC Name
3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-

carbonyl)-5-methylbenzonitrile[1]

CAS Number 1097628-00-6[1]

Molecular Formula C18H19N3O3[1]

Molecular Weight 325.37 g/mol [3]

SMILES
CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(

=CC(=C2)C#N)C[1]

InChI Key AYPIJAMXGVYYRQ-UHFFFAOYSA-N[1]

Synthesis Pathway
While the specific, detailed industrial synthesis process for Ainuovirine is proprietary and not

publicly available, a plausible synthetic route can be postulated based on established methods

for the synthesis of pyrimidine derivatives and pyrimidinyl ketones. A common method for

creating the pyrimidine core is through the condensation of a β-dicarbonyl compound with a

urea derivative.

A generalized synthetic approach could involve the following key steps:

Synthesis of the Pyrimidine Ring: Condensation of an appropriately substituted β-ketoester

with N-ethylurea to form the dihydropyrimidine core.

Acylation: Friedel-Crafts acylation or a similar reaction to attach the 3-cyano-5-

methylbenzoyl group at the 4-position of the pyrimidine ring.

Below is a conceptual workflow for the synthesis of a pyrimidine-4-carbonyl compound,

illustrating a potential logical pathway for the synthesis of Ainuovirine.
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A potential synthetic workflow for Ainuovirine.

Experimental Protocol for a Generalized Pyrimidine Synthesis (Biginelli Reaction):

This protocol is a general representation for the synthesis of a dihydropyrimidinone core and is

not the specific protocol for Ainuovirine.

Reaction Setup: A mixture of an aldehyde (1 equivalent), a β-ketoester (1 equivalent), and

urea or thiourea (1.5 equivalents) in a suitable solvent (e.g., ethanol) is prepared in a round-

bottom flask.

Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl3) is added to the

mixture.

Reaction Condition: The reaction mixture is typically heated to reflux and stirred for several

hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product

often precipitates. The solid is collected by filtration, washed with a cold solvent, and may be

further purified by recrystallization.

Mechanism of Action
Ainuovirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by

allosterically inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the

replication of the virus.

The key steps in its mechanism of action are:

Binding to a Non-Active Site: Unlike nucleoside reverse transcriptase inhibitors (NRTIs),

Ainuovirine does not bind to the active site of the reverse transcriptase enzyme. Instead, it

binds to a hydrophobic pocket located near the active site, known as the NNRTI binding

pocket.

Induction of Conformational Change: The binding of Ainuovirine to this allosteric site

induces a conformational change in the enzyme.

Inhibition of Enzyme Activity: This conformational change alters the structure of the active

site, rendering the enzyme inactive. This prevents the conversion of the viral RNA genome

into DNA.

Inhibition of Viral Replication: By blocking the reverse transcription process, Ainuovirine
effectively halts the replication cycle of HIV-1.

The following diagram illustrates the inhibitory action of Ainuovirine on HIV-1 reverse

transcriptase.
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Mechanism of Ainuovirine's inhibitory action.

Quantitative Data
The following tables summarize key quantitative data for Ainuovirine from published clinical

trials.

Pharmacokinetic Parameters
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Parameter
75 mg Single
Dose

150 mg Single
Dose

300 mg Single
Dose

150 mg
Multiple Doses
(Steady State)

Cmax (ng/mL) 276.5 ± 85.1 639.8 ± 168.4 1205.0 ± 321.4 698.2 ± 270.2

Tmax (hr) 2.0 (1.0 - 4.0) 2.0 (1.0 - 4.0) 2.0 (1.5 - 4.0) 3.0 (1.0 - 4.0)

AUC0-t

(ng·h/mL)
2883.7 ± 814.7 7114.2 ± 1893.5

14856.8 ±

4521.1
9098.7 ± 3572.9

t1/2 (hr) 14.7 ± 4.2 19.3 ± 4.9 22.4 ± 5.6 24.5

Data presented as mean ± standard deviation or median (range). Data compiled from multiple

clinical studies.

Antiviral Efficacy
Treatment Arm N

Week 48 Viral Load
<50 copies/mL (%)

Week 96 Viral Load
<50 copies/mL (%)

Ainuovirine + 2 NRTIs 315 87.0 92.5

Efavirenz + 2 NRTIs 315 91.7 95.1

Data from a Phase 3, randomized, double-blind, non-inferiority trial in treatment-naïve HIV-1-

positive adults.[4]

Conclusion
Ainuovirine is a significant addition to the arsenal of antiretroviral drugs, offering a potent and

well-tolerated treatment option for individuals with HIV-1. Its mechanism as a non-nucleoside

reverse transcriptase inhibitor is well-characterized, and clinical data supports its efficacy and

safety profile. While the specific details of its industrial synthesis are not publicly disclosed, its

chemical structure allows for plausible synthetic routes based on established pyrimidine

chemistry. Further research into its long-term efficacy, resistance profile, and potential for use in

different patient populations will continue to define its role in HIV therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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